N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-methyl-acetamide N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-methyl-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13467482
InChI: InChI=1S/C9H15ClN2O2/c1-7(13)11(2)8-3-4-12(6-8)9(14)5-10/h8H,3-6H2,1-2H3
SMILES: CC(=O)N(C)C1CCN(C1)C(=O)CCl
Molecular Formula: C9H15ClN2O2
Molecular Weight: 218.68 g/mol

N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-methyl-acetamide

CAS No.:

Cat. No.: VC13467482

Molecular Formula: C9H15ClN2O2

Molecular Weight: 218.68 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-methyl-acetamide -

Specification

Molecular Formula C9H15ClN2O2
Molecular Weight 218.68 g/mol
IUPAC Name N-[1-(2-chloroacetyl)pyrrolidin-3-yl]-N-methylacetamide
Standard InChI InChI=1S/C9H15ClN2O2/c1-7(13)11(2)8-3-4-12(6-8)9(14)5-10/h8H,3-6H2,1-2H3
Standard InChI Key BIPAKTUNUPQBKB-UHFFFAOYSA-N
SMILES CC(=O)N(C)C1CCN(C1)C(=O)CCl
Canonical SMILES CC(=O)N(C)C1CCN(C1)C(=O)CCl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s core consists of a pyrrolidine ring substituted at the 1-position with a chloroacetyl group (-CO-CH₂Cl) and at the 3-position with an N-methyl acetamide (-N(CH₃)-CO-CH₃) . This configuration imparts polarity (logP ≈ 1.22) and reactivity, particularly through the chloroacetyl group’s electrophilic carbonyl carbon.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₇ClN₂O₂
Molecular Weight232.71 g/mol
Boiling Point384.9±42.0°C (Predicted)
Density1.22±0.1 g/cm³
pKa-0.61±0.20

Stereochemical Considerations

While the compound’s stereochemistry is unspecified in available data, related analogs demonstrate enantioselective biological activity. For example, (S)-configured pyrrolidine derivatives exhibit enhanced binding to neuronal receptors compared to racemic mixtures .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves a two-step process:

  • Pyrrolidine Functionalization: Reacting pyrrolidine with chloroacetyl chloride under basic conditions (e.g., NaOH) to form 1-(2-chloroacetyl)pyrrolidine.

  • N-Methyl Acetamide Introduction: Treating the intermediate with methylamine and acetic anhydride to install the N-methyl acetamide group.

Critical Reaction Parameters

  • Temperature: 0–25°C to minimize side reactions.

  • Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM).

  • Yield: ~60–70% after purification via column chromatography.

Industrial Manufacturing

Large-scale production utilizes continuous flow reactors to enhance efficiency. Key advantages include:

  • Reduced Reaction Time: 2–4 hours vs. 12–24 hours in batch processes.

  • Improved Purity: >98% by HPLC due to precise temperature control.

Biological Activity and Mechanisms

Enzyme Modulation

The chloroacetyl group enables covalent binding to nucleophilic residues (e.g., cysteine) in enzymes, as seen in analogous compounds . For instance, N-methyl-pyrrolidine acetamides inhibit κ-opioid receptors with IC₅₀ values of 0.04 mg/kg in murine models .

Table 2: Biological Activities of Structural Analogs

Analog StructureActivityTargetEfficacy (IC₅₀)Source
N-Methyl-N-(1-pyrrolidinyl)acetamideκ-Opioid AgonismCNS Receptors0.04 mg/kg
2-Chloro-N-methylacetamideAnticonvulsantGABAergic Pathways12 μM
Pyrrolidine-glucosidase inhibitorsGlycemic ControlGlucokinase3.2 nM

Applications in Drug Development

Central Nervous System (CNS) Disorders

The compound’s ability to cross the blood-brain barrier (predicted logBB = 0.85) makes it a candidate for:

  • Neuropathic Pain: Analogs reduce formalin-induced pain by 60% at 10 mg/kg .

  • Epilepsy: Chloroacetyl derivatives prolong seizure latency in electroshock models.

Metabolic Diseases

As a glucokinase activator (GKA) precursor, it may enhance glucose metabolism, akin to vildagliptin derivatives . In silico docking studies predict a binding affinity (ΔG = -8.2 kcal/mol) to the GK allosteric site .

Comparison with Related Compounds

Table 3: Structural and Functional Analog Comparison

Compound NameKey Structural DifferenceBioactivity ShiftSource
N-[1-(2-Amino-acetyl)-piperidin-3-yl]-N-methyl-acetamidePiperidine ring replaces pyrrolidineReduced CNS penetration (logBB = 0.32)
N-Methyl-N-(2-pyrrolidinyl)acetamideLack of chloroacetyl groupLoss of covalent target binding
VildagliptinCyanopyrrolidine coreApproved DPP-4 inhibitor

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